Boc-Gly-Gly-Phe-Gly-OH
Overview
Description
GGFG, also known as GGFG-Eribulin, is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent Eribulin and a linker. GGFG-Eribulin is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells .
Mechanism of Action
Target of Action
Boc-Gly-Gly-Phe-Gly-OH is a self-assembly of N- and C-protected tetrapeptide . It is primarily used as a protease cleavable linker in the development of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antibodies to which it is conjugated, allowing for targeted drug delivery .
Mode of Action
The compound interacts with its targets (the antibodies in ADCs) through a cleavable linker . This means that the drug can be released from the antibody when the linker is cleaved by proteases . This allows for the targeted delivery of the drug to specific cells, such as cancer cells, increasing the efficacy of the treatment and reducing side effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific drug that is attached to the compound via the cleavable linker . The general mechanism involves the adc being internalized by the target cell, followed by the cleavage of the linker by proteases, and the release of the drug within the cell .
Pharmacokinetics
The pharmacokinetics of this compound would be largely determined by the properties of the ADC it is part of . Factors such as absorption, distribution, metabolism, and excretion (ADME) would depend on the specific properties of the antibody and the drug . The cleavable linker allows for the controlled release of the drug, which can improve the bioavailability of the drug .
Result of Action
The result of the action of this compound is the targeted delivery of drugs to specific cells . By attaching a drug to an antibody via a cleavable linker, the drug can be specifically delivered to cells that the antibody targets . This can result in improved efficacy of the drug and reduced side effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of proteases is required for the cleavage of the linker and the release of the drug . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the ADC . The exact influence of these factors would depend on the specific properties of the antibody and the drug .
Biochemical Analysis
Biochemical Properties
The self-assembly of Boc-Gly-Gly-Phe-Gly-OH has been investigated . The presence of just an extra methylene (–CH2–) group in the side chain of one of the amino acids resulted in significant changes in their molecular arrangement and supramolecular structure .
Molecular Mechanism
It is known to be a protease cleavable linker used for the antibody-drug conjugate (ADC)
Preparation Methods
Synthetic Routes and Reaction Conditions
GGFG-Eribulin is synthesized through a series of chemical reactions that involve the conjugation of Eribulin with a linker. The process typically involves the following steps:
Activation of Eribulin: Eribulin is activated using a suitable reagent to introduce a reactive functional group.
Linker Attachment: The activated Eribulin is then reacted with a linker molecule under controlled conditions to form the GGFG-Eribulin conjugate.
Purification: The resulting GGFG-Eribulin is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of GGFG-Eribulin involves large-scale synthesis using automated equipment. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Batch Synthesis: Large quantities of Eribulin and linker are reacted in batch reactors.
Continuous Flow Synthesis: The reaction is carried out in a continuous flow system to improve efficiency and scalability.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
GGFG-Eribulin undergoes various chemical reactions, including:
Conjugation Reactions: The primary reaction involved in the synthesis of GGFG-Eribulin is the conjugation of Eribulin with the linker.
Hydrolysis: Under certain conditions, the linker can undergo hydrolysis, leading to the release of Eribulin.
Reduction: The linker may also be reduced under specific conditions, affecting the stability of the conjugate.
Common Reagents and Conditions
Activation Reagents: Reagents such as carbodiimides or succinimidyl esters are used to activate Eribulin.
Linker Molecules: Various linker molecules, including polyethylene glycol (PEG) derivatives, are used to conjugate Eribulin.
Reaction Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of Eribulin and the linker.
Major Products Formed
The major product formed from these reactions is the GGFG-Eribulin conjugate. Depending on the reaction conditions, other by-products such as hydrolyzed linker fragments may also be formed .
Scientific Research Applications
GGFG-Eribulin has a wide range of scientific research applications, including:
Chemistry: It is used in the development of novel ADCs for targeted cancer therapy.
Biology: GGFG-Eribulin is employed in studies investigating the mechanisms of drug delivery and cellular uptake.
Medicine: It is used in preclinical and clinical studies to evaluate the efficacy and safety of ADCs in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-GGFG-Dxd: This compound is another ADC linker that combines a DNA topoisomerase I inhibitor with a cleavable linker.
Sacituzumab Govitecan: An ADC that targets trophoblast cell-surface antigen 2 and delivers a topoisomerase inhibitor.
Uniqueness of GGFG-Eribulin
GGFG-Eribulin is unique due to its specific combination of Eribulin and a linker, which allows for efficient and targeted delivery of the cytotoxic agent. This combination enhances the therapeutic efficacy of ADCs while minimizing off-target effects .
Properties
IUPAC Name |
2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUJJIPXBJJLLV-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446651 | |
Record name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187794-49-6 | |
Record name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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